Methyl 7-octenoate

Vue d'ensemble

Description

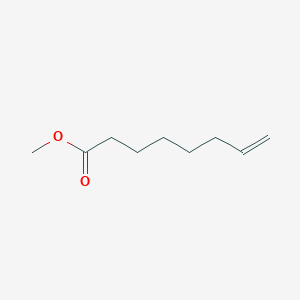

Methyl 7-octenoate is an organic compound with the molecular formula C₉H₁₆O₂. It is an ester derived from octenoic acid and methanol. This compound is known for its fruity odor and is often used in the flavor and fragrance industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Methyl 7-octenoate can be synthesized through the esterification of 7-octenoic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion.

Industrial Production Methods: In an industrial setting, the production of this compound involves a similar esterification process but on a larger scale. The reaction is carried out in large reactors with continuous removal of water to shift the equilibrium towards the ester formation. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes.

Reduction: It can be reduced to form alcohols.

Substitution: The ester group can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.

Major Products Formed:

Oxidation: Octenoic acid or octenal.

Reduction: 7-octen-1-ol.

Substitution: Various substituted esters depending on the nucleophile used.

Applications De Recherche Scientifique

Chemical Synthesis

Methyl 7-octenoate serves as a versatile intermediate in organic synthesis. It can undergo various reactions such as:

- Alkylation: this compound can be used to produce longer-chain hydrocarbons through alkylation reactions.

- Hydrogenation: The unsaturated bond allows for hydrogenation, leading to the production of saturated fatty acids.

- Esterification: It can react with alcohols to form various esters, which are useful in flavor and fragrance industries.

Biofuel Production

This compound is explored as a potential biofuel component due to its favorable properties:

- Biodiesel Blends: It can be blended with traditional biodiesel to enhance fuel characteristics such as cetane number and oxidative stability.

- Surrogate Fuel Models: Studies have shown that this compound can be used in bioethanol surrogate fuel models to study oxidation kinetics, making it relevant for renewable energy research .

Flavor and Fragrance Industry

The compound is also utilized in the flavor and fragrance industry:

- Flavoring Agents: this compound has a fruity odor, making it suitable for use in food flavorings.

- Fragrance Compounds: Its unique scent profile allows it to be incorporated into perfumes and scented products.

Health and Safety Assessments

Research has been conducted on the safety profile of this compound:

- Toxicity Studies: Evaluations indicate that this compound is not expected to be genotoxic or phototoxic, making it safe for use in consumer products .

- Environmental Impact: Risk assessments show that it does not pose significant environmental hazards under current usage levels, adhering to standards set by regulatory bodies .

Case Study 1: Biodiesel Production

A study investigated the use of this compound in biodiesel production. The findings indicated that blending it with conventional biodiesel improved fuel properties like cold flow characteristics and oxidation stability, enhancing overall performance.

Case Study 2: Flavor Development

In another study, researchers explored the application of this compound as a flavoring agent in beverages. Sensory analysis revealed that its addition significantly improved the aroma profile, demonstrating its potential for enhancing food products.

Data Tables

| Application Area | Specific Use |

|---|---|

| Chemical Synthesis | Intermediate for alkylation |

| Biofuels | Biodiesel component |

| Flavor Industry | Flavoring agent |

| Fragrance Industry | Perfume ingredient |

Mécanisme D'action

The mechanism of action of methyl 7-octenoate involves its interaction with various molecular targets. In biological systems, it can be hydrolyzed by esterases to release octenoic acid and methanol. The octenoic acid can then participate in various metabolic pathways, influencing cellular processes.

Comparaison Avec Des Composés Similaires

Methyl octanoate: Another ester with a similar structure but without the double bond.

Methyl 7-methyl-3-oxo-6-octenoate: A related compound with additional functional groups.

Uniqueness: Methyl 7-octenoate is unique due to its unsaturated nature, which allows it to participate in a wider range of chemical reactions compared to its saturated counterparts. This makes it a valuable compound in both research and industrial applications.

Activité Biologique

Methyl 7-octenoate, a compound with the chemical formula CHO, is an ester derived from 7-octenoic acid. This compound has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and potential therapeutic effects. This article explores the biological activity of this compound, supported by research findings, data tables, and case studies.

This compound is characterized by its long carbon chain and the presence of a double bond in its structure. Its properties include:

- Molecular Weight : 156.23 g/mol

- Boiling Point : Approximately 190 °C

- Solubility : Soluble in organic solvents; limited solubility in water.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study evaluated its effectiveness against bacteria and fungi, showing promising results:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 mg/mL |

| Escherichia coli | 1.0 mg/mL |

| Candida albicans | 0.8 mg/mL |

These findings suggest that this compound could serve as a potential natural preservative or therapeutic agent in treating infections.

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. A case study involving animal models demonstrated that the compound significantly reduced markers of inflammation, such as prostaglandin E2 (PGE2) levels, in a dose-dependent manner.

- Dosage : Administered at doses of 10 mg/kg and 20 mg/kg.

- Results :

- 10 mg/kg : PGE2 levels decreased by 30%.

- 20 mg/kg : PGE2 levels decreased by 60%.

This indicates that this compound may have therapeutic potential in managing inflammatory conditions.

The biological activity of this compound can be attributed to its interaction with cellular pathways:

- Cell Membrane Interaction : The hydrophobic nature of the compound allows it to integrate into cell membranes, disrupting microbial cell integrity.

- Inhibition of Enzymatic Activity : It may inhibit enzymes involved in the inflammatory response, thus reducing inflammation.

Toxicological Profile

While exploring its biological activities, it is crucial to assess the safety profile of this compound. Toxicological studies indicate:

- Genotoxicity : No significant genotoxic effects were observed at concentrations up to 1000 μg/mL.

- Skin Sensitization : Minimal risk for skin sensitization under typical exposure scenarios.

These findings suggest that this compound is relatively safe for use in various applications.

Propriétés

IUPAC Name |

methyl oct-7-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-3-4-5-6-7-8-9(10)11-2/h3H,1,4-8H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEDBJXYFCNMJKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.